molecular formula C7H13Cl2N5O B2542658 3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094340-67-5

3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No.: B2542658
CAS No.: 2094340-67-5
M. Wt: 254.12
InChI Key: JPMATBPZDAPUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N5O and its molecular weight is 254.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds within this chemical class have been synthesized and evaluated for their antibacterial and antifungal activities. A notable study involves the synthesis of new pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial activity against a range of organisms, including E. coli and S. aureus, highlighting the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Anticancer Activity

Research into 1,2,4-triazole linked to pyrazole derivatives has shown that some of these compounds possess notable antibacterial and anticancer activities. In vitro analyses suggest excellent antibacterial activity and potent cytotoxicity against cancer cell lines, indicating their relevance in medicinal chemistry for their diverse biological properties (Mallisetty et al., 2022).

Anticonvulsant Activity

Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have been synthesized and evaluated for anticonvulsant activity. Some of these compounds exhibited potent activity, suggesting the utility of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant purposes with minimal side effects (Kelley et al., 1995).

Novel Synthesis Methods

Innovative synthesis methods for this compound class have been developed, including a facile synthesis of hexahydropyrazino[2,3-e]pyrazines, demonstrating the versatility and potential for creating various derivatives with potential pharmaceutical applications (Khomenko et al., 2016).

Enhancement of Pharmaceutical Agents

Efforts to enhance the base for derivatives as promising pharmaceutical agents involve developing efficient synthesis schemes allowing for a wide chemical diversity, indicating potential for cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective activities (Kulikovska et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . A series of novel triazolo pyrazine derivatives have been synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that “3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” and similar compounds could be further investigated for their potential as antibacterial agents.

Properties

IUPAC Name

3-(aminomethyl)-7-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.2ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;;/h2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMATBPZDAPUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=NN=C2C1=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.